N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide
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Overview
Description
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazinan ring This can be achieved through the reaction of mesitylsulfonyl chloride with an appropriate amine under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining high standards of quality and consistency .
Chemical Reactions Analysis
Types of Reactions
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the mesitylsulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The mesitylsulfonyl group and oxazinan ring play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazinan derivatives and mesitylsulfonyl-containing molecules. Examples are:
- N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide
- N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide .
Uniqueness
What sets N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N'-[(3-methoxyphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6S/c1-16-11-17(2)22(18(3)12-16)34(30,31)27-9-6-10-33-21(27)15-26-24(29)23(28)25-14-19-7-5-8-20(13-19)32-4/h5,7-8,11-13,21H,6,9-10,14-15H2,1-4H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEXGRPWFSHVSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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